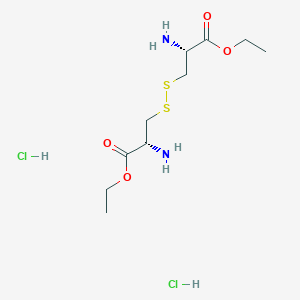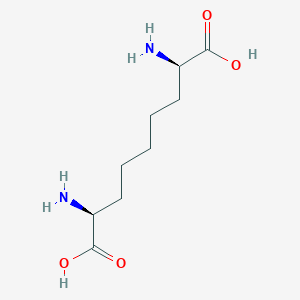
(2R,8S)-2,8-diaminononanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ubenimex is a microbial metabolite and dipeptide with potential immunomodulatory and antitumor activities. Ubenimex competitively inhibits many aminopeptidases, including B, N and leucine aminopeptidases. Aminopeptidases has been implicated in the process of cell adhesion and invasion of tumor cells. Therefore, inhibiting aminopeptidases may partially attribute to the antitumor effect of ubenimex. This agent also activates T lymphocyte, macrophage and bone marrow stem cell as well as stimulates release of interleukin-1 and -2, thus further enhances its antitumor activity.
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.
Wissenschaftliche Forschungsanwendungen
High Affinity Agonists of Neuropeptide Y Receptor
- The study by Kuhn et al. (2016) explored a high affinity Y4 receptor agonist derived from a diastereomeric mixture involving (2R,8S)-2,8-diaminononanedioic acid. This compound showed superior binding and functional cellular assays results, highlighting its potential in receptor targeting applications (Kuhn et al., 2016).
Stereoselective Synthesis in Antibacterial Agents
- Bold et al. (1992) discussed the stereoselective synthesis of diaminononanedioic acid derivatives for potential use in antibacterial agents or herbicides, indicating its relevance in the development of selective therapeutic compounds (Bold et al., 1992).
Enantiopure Pyrrolizidinone Amino Acid Synthesis
- Dietrich and Lubell (2003) conducted a study on the synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde, where (2R,8S)-2,8-diaminononanedioic acid derivatives played a crucial role in the development of constrained dipeptide surrogates (Dietrich & Lubell, 2003).
Chemo-Enzymatic Synthesis and Structural Characterization
- Baba et al. (2018) focused on the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of specific acyl glucuronides, using racemic compounds including (2R,8S)-2,8-diaminononanedioic acid. This highlights its utility in detailed structural and stereochemical studies (Baba et al., 2018).
Carbohydrates as Chiral Templates
- Kunz and Pfrengle (1988) utilized carbohydrates as chiral templates in the asymmetric Ugi-synthesis of alpha-amino acids, demonstrating the role of (2R,8S)-2,8-diaminononanedioic acid in the synthesis of N-galactosyl-amino acid amide derivatives (Kunz & Pfrengle, 1988).
Eigenschaften
CAS-Nummer |
59014-27-6 |
|---|---|
Produktname |
(2R,8S)-2,8-diaminononanedioic acid |
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(2R,8S)-2,8-diaminononanedioic acid |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+ |
InChI-Schlüssel |
VGGGPCQERPFHOB-RDBSUJKOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O |
SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O |
Andere CAS-Nummern |
58970-76-6 |
Piktogramme |
Irritant |
Synonyme |
Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



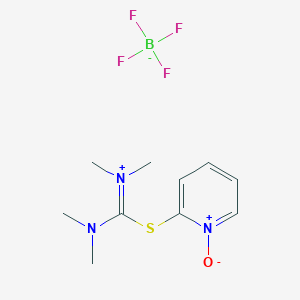
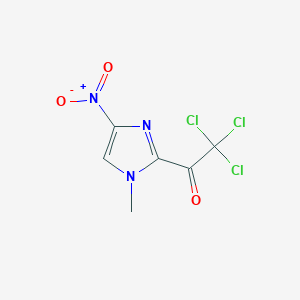

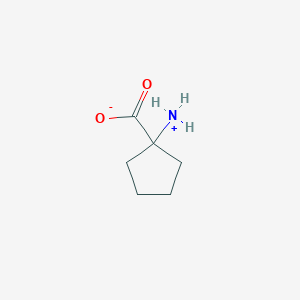


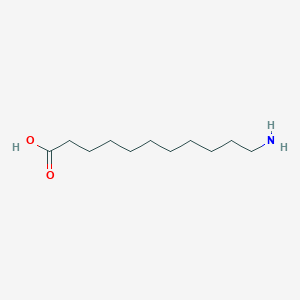

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)




